molecular formula C27H38N2O3 B11246640 2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11246640
M. Wt: 438.6 g/mol
InChI Key: ZCTUGNZMYNHNNM-UHFFFAOYSA-N
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Description

2’-Cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spiro structure, which includes a cyclohexane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the cyclohexane and isoquinoline rings. This can be achieved through a cyclization reaction involving a suitable precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the development of catalytic processes to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2’-Cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2’-Cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2’-cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: Compounds with similar spiro structures but different substituents.

    Cyclohexyl Isoquinoline Derivatives: Compounds with a cyclohexyl group attached to an isoquinoline core.

Uniqueness

2’-Cyclohexyl-N-[(oxan-4-yl)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

2-cyclohexyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H38N2O3/c30-25(28-19-20-13-17-32-18-14-20)24-22-11-5-6-12-23(22)26(31)29(21-9-3-1-4-10-21)27(24)15-7-2-8-16-27/h5-6,11-12,20-21,24H,1-4,7-10,13-19H2,(H,28,30)

InChI Key

ZCTUGNZMYNHNNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCC5CCOCC5

Origin of Product

United States

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